2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
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Overview
Description
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is an organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a nitrile group The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.
Result of Action
Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological activities, including cytotoxic effects against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities .
Cellular Effects
Similar 1,2,4-triazole compounds have shown cytotoxic activities against different cell lines
Preparation Methods
The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.
Formation of Hydrazine Derivative: 4-methylaniline is reacted with hydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazine derivative undergoes acylation with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using 2-bromoacetonitrile to yield this compound.
Chemical Reactions Analysis
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Alkylation: The nitrile group can be alkylated to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile include:
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a thiol group instead of a nitrile group.
2-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: This compound has a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXMSMLSUDUAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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